4-(3-methyl-1H-pyrazol-1-yl)piperidine hydrochloride
Description
Properties
IUPAC Name |
4-(3-methylpyrazol-1-yl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.ClH/c1-8-4-7-12(11-8)9-2-5-10-6-3-9;/h4,7,9-10H,2-3,5-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROVLFBNRGWNKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrazole Moiety (3-methyl-1H-pyrazole)
The initial step in the preparation typically involves synthesizing the 3-methyl-1H-pyrazole ring, which is a key structural component.
- Starting Materials: Hydrazine hydrate and an appropriate carbonyl compound such as acetoacetate are commonly used.
- Reaction Conditions: The reaction is generally conducted in ethanol under reflux conditions.
- Mechanism: Hydrazine hydrate reacts with the β-ketoester (e.g., acetoacetate) to form the pyrazole ring via cyclization.
- Yields and Purification: This step usually affords high yields (approximately 85-90%) of 3-methyl-1H-pyrazole or its derivatives, which can be purified by recrystallization.
Coupling of Pyrazole with Piperidine
The core reaction to obtain 4-(3-methyl-1H-pyrazol-1-yl)piperidine involves the nucleophilic substitution or coupling of a piperidine derivative with the pyrazole ring.
- Typical Piperidine Derivative: Piperidine or substituted piperidine (e.g., 4-hydroxypiperidine or 4-amino-piperidine derivatives).
- Reaction Medium: Solvents such as ethanol or dioxane are commonly used.
- Catalysts: Piperidine itself or sodium acetate may be used as catalysts to enhance the reaction rate and yield.
- Conditions: The reaction is conducted under reflux, typically for several hours (4-6 hours), to ensure complete conversion.
- Example: The reaction of 3-methyl-1H-pyrazole with 4-chloropiperidine or 4-hydroxypiperidine under basic conditions leads to the formation of the target compound.
Formation of the Hydrochloride Salt
After the coupling reaction, the free base form of 4-(3-methyl-1H-pyrazol-1-yl)piperidine is converted into its hydrochloride salt to improve stability, solubility, and handling.
- Procedure: Treatment of the free base with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal solution) under controlled temperature.
- Isolation: The hydrochloride salt precipitates out and is isolated by filtration, washing, and drying.
- Typical Conditions: Cooling the reaction mixture to 0-5°C during salt formation helps in obtaining a pure crystalline product.
Alternative and Advanced Synthetic Routes
Recent patent literature and research describe improved methods to enhance yield and purity, avoid toxic solvents, and optimize industrial scalability.
- Cyclization Using Lawesson’s Reagent: For related pyrazole-piperazine compounds, cyclization with Lawesson’s reagent has been employed as a milder alternative to traditional cyclization agents like phosphorus oxychloride, avoiding toxic solvents such as pyridine.
- Use of Protecting Groups: The use of tert-butyl carbamate (Boc) protecting groups on piperidine nitrogen allows selective functionalization and easier purification steps, as seen in the synthesis of related pyrazole-piperidine derivatives.
- Industrial Scale-Up: Continuous flow reactors and automated systems are recommended for scaling up the synthesis, optimizing reaction times, and improving safety and reproducibility.
Summary Table of Preparation Methods
| Step | Starting Materials | Conditions | Catalysts/Reagents | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyrazole ring synthesis | Hydrazine hydrate + acetoacetate | Reflux in ethanol | None or acid catalyst | ~85-90 | Formation of 3-methyl-1H-pyrazole |
| Coupling with piperidine | 3-methyl-1H-pyrazole + piperidine derivative | Reflux in ethanol or dioxane | Piperidine or sodium acetate | 70-85 | Nucleophilic substitution/coupling |
| Hydrochloride salt formation | Free base compound + HCl | Cooling 0-5°C in ethanol | HCl | >90 | Salt precipitation for purity/stability |
| Alternative cyclization | Protected intermediates | Lawesson’s reagent, mild heating | Lawesson’s reagent | Improved | Avoids toxic solvents, better purity |
Research Findings and Notes
- The synthesis of 3-methyl-1H-pyrazole is well-documented with high yields and straightforward purification, making it a reliable starting point.
- Reflux conditions in ethanol or dioxane with basic catalysts like piperidine enhance the coupling efficiency between pyrazole and piperidine derivatives.
- The hydrochloride salt form is preferred for pharmaceutical applications due to improved physicochemical properties.
- Recent advances focus on greener and safer synthetic routes, including the avoidance of toxic solvents and reagents, and the use of protective groups to improve selectivity and yield.
- Industrial production benefits from process optimization such as continuous flow reactors and automated purification systems to achieve high purity and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(3-methyl-1H-pyrazol-1-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form pyrazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (chlorine, bromine), alkyl halides, and aryl halides under appropriate conditions.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Amines or hydrazines.
Substitution: Halogenated, alkylated, or arylated derivatives of the original compound.
Scientific Research Applications
Glycine Transporter Inhibition
Research indicates that 4-(3-methyl-1H-pyrazol-1-yl)piperidine hydrochloride exhibits significant biological activity as a glycine transporter 1 inhibitor . This inhibition suggests potential therapeutic applications in treating conditions such as schizophrenia and other neuropsychiatric disorders by modulating neurotransmitter levels . The compound may enhance synaptic transmission of glycine, which is crucial for central nervous system function.
Applications in Medicinal Chemistry
- Neuropsychiatric Disorders : The compound's ability to modulate glycine levels positions it as a candidate for treating schizophrenia and related disorders.
- Anticancer Activity : Pyrazole derivatives have been noted for their anticancer properties. Studies suggest that similar compounds may exhibit anti-inflammatory, antibacterial, and anticancer activities, making this compound a potential lead in cancer drug development .
- Antibacterial Properties : Preliminary studies indicate that compounds related to this compound display moderate to strong activity against various bacterial strains .
Case Studies and Research Findings
Several studies have documented the pharmacological effects of this compound:
- In Vivo Studies : A study demonstrated the compound's ability to selectively inhibit glycine transporters, leading to enhanced synaptic transmission .
- Anticancer Research : Investigations into pyrazole derivatives have shown promising results in anticancer activity, suggesting the potential of this compound in cancer therapy .
Mechanism of Action
The mechanism of action of 4-(3-methyl-1H-pyrazol-1-yl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, while the piperidine ring provides additional binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Substituent Position and Heterocyclic Ring Variations
Key structural analogs differ in the position of substituents on the pyrazole/triazole ring or the type of heterocycle fused to the piperidine. Below is a comparative analysis:
Structural Implications :
- Pyrazole vs.
- Substituent Position : Shifting the methyl group from the pyrazole’s 3- to 4-position (as in ) alters steric interactions, which may affect receptor selectivity or metabolic stability.
- Boronated Derivatives : Compounds like those in introduce functional handles for further synthetic modifications, broadening applications in drug discovery.
Physicochemical Properties
Biological Activity
4-(3-methyl-1H-pyrazol-1-yl)piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C10H14ClN3
- Molecular Weight : 219.69 g/mol
Its structure includes a piperidine ring substituted with a pyrazole moiety, which contributes to its reactivity and interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The pyrazole ring facilitates hydrogen bonding and π-π interactions, while the piperidine ring enhances binding affinity. Notably, it has been identified as a potential glycine transporter 1 inhibitor , which may influence neurotransmitter levels in conditions such as schizophrenia and other neuropsychiatric disorders .
1. Anticancer Activity
Research indicates that compounds containing pyrazole structures exhibit notable anticancer properties. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). In vitro studies have demonstrated that these compounds can induce apoptosis and inhibit cell proliferation at micromolar concentrations .
2. Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects. Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. In vivo studies indicated significant anti-inflammatory activity, with some derivatives exhibiting higher efficacy than standard NSAIDs like indomethacin .
3. Antimicrobial Activity
This compound has also been assessed for antimicrobial properties. Compounds in this class have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating their potential as antimicrobial agents .
Study on Anticancer Activity
In a study focusing on the anticancer potential of pyrazole derivatives, several compounds were synthesized and tested against MDA-MB-231 cells. The results indicated that certain derivatives could enhance caspase-3 activity significantly, confirming their role in apoptosis induction .
Study on Anti-inflammatory Efficacy
A comparative study evaluated the anti-inflammatory effects of several pyrazole derivatives against indomethacin. One derivative showed a % inhibition of 69.56%, outperforming indomethacin's 66.24% inhibition rate .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(1,5-Diethyl-3-methyl-1H-pyrazol-4-yl)piperidine | C13H23N3 | Diethyl substitution affecting pharmacokinetics |
| 3-(1-Ethyl-1H-pyrazol-4-yl)phenylpiperidine | C17H22N2 | Phenyl group potentially altering receptor interactions |
| 5-Methylpyrazole | C4H6N2 | Simpler structure; used as a building block |
Q & A
Q. What are the optimized synthetic routes for 4-(3-methyl-1H-pyrazol-1-yl)piperidine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling 3-methylpyrazole with a piperidine precursor under acidic or basic conditions. For example, hydrolysis of ester intermediates using hydrochloric acid (e.g., 36.5% HCl at 93–96°C for 17 hours) is effective for deprotection and salt formation . Optimizing stoichiometry (e.g., molar ratios of reactants) and temperature control minimizes side products. Reaction monitoring via TLC or HPLC ensures intermediate purity before final isolation .
Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., pyrazole C-H protons vs. piperidine ring protons) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) and detects impurities; methods should use UV detection at 200–220 nm for optimal sensitivity .
- Mass Spectrometry (LC/MS) : Validates molecular weight (e.g., [M+H]+ ion) and detects degradation products .
Q. How should this compound be stored to ensure long-term stability, and what handling precautions are required?
- Methodological Answer :
- Storage : Store in airtight containers at room temperature (15–25°C) in a dry, dark environment to prevent hydrolysis or photodegradation . Desiccants (e.g., silica gel) mitigate moisture uptake.
- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks, as recommended in safety data sheets for structurally similar piperidine derivatives .
Advanced Research Questions
Q. How can computational models predict the biological target interactions of this compound?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to simulate binding affinities to receptors (e.g., kinases or GPCRs). The pyrazole moiety may interact with hydrophobic pockets, while the protonated piperidine nitrogen could form salt bridges .
- Quantum Chemical Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity in biological environments. ICReDD’s reaction path search methods integrate computational and experimental data to optimize target engagement .
Q. What experimental strategies resolve contradictions in biological assay data (e.g., variable IC50 values)?
- Methodological Answer :
- Dose-Response Repetition : Conduct triplicate assays under standardized conditions (pH 7.4 buffer, 37°C) to assess reproducibility .
- Off-Target Screening : Use panels of related enzymes/receptors to identify cross-reactivity. For example, pyrazole derivatives may inhibit cytochrome P450 isoforms, confounding results .
- Comparative Analysis : Apply statistical frameworks (e.g., ANOVA) to differentiate assay noise from true biological variability, as emphasized in methodological research on data validation .
Q. How do structural modifications (e.g., substituent changes) alter the compound’s physicochemical and pharmacological properties?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., substituting methylpyrazole with bulkier groups) and compare logP, solubility, and binding kinetics. For instance, sulfonyl or methoxy groups in similar piperidine derivatives enhance metabolic stability .
- Stability Testing : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) identify vulnerable sites. Piperidine ring oxidation or pyrazole N-demethylation are common degradation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
